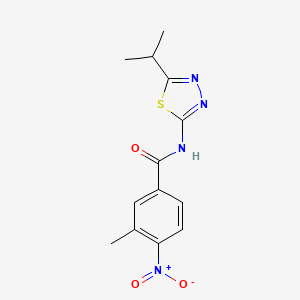
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-methyl-4-nitrobenzamide, also known as 'ITD-1', is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer therapy. ITD-1 is a small molecule inhibitor of the Wnt signaling pathway, which is known to play a crucial role in the development and progression of various types of cancer.
Mechanism of Action
ITD-1 works by inhibiting the activity of the protein disheveled (Dvl), which is a key component of the Wnt signaling pathway. Dvl is responsible for activating the downstream signaling cascade that leads to the expression of genes involved in cell proliferation and survival. By inhibiting Dvl, ITD-1 blocks the activation of this pathway, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITD-1 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition to inducing apoptosis, ITD-1 has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. ITD-1 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have synergistic effects when used in combination with these treatments.
Advantages and Limitations for Lab Experiments
One of the major advantages of ITD-1 is its specificity for the Wnt signaling pathway. This makes it a valuable tool for studying the role of this pathway in cancer development and progression. However, ITD-1 has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, ITD-1 has a relatively short half-life, which may limit its effectiveness in some experimental settings.
Future Directions
There are several future directions for research on ITD-1. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. This could lead to the development of more effective targeted therapies for cancer. Another area of interest is the investigation of the role of the Wnt signaling pathway in other diseases, such as Alzheimer's disease and osteoporosis. Finally, the development of novel drug delivery systems for ITD-1 could improve its efficacy and reduce its toxicity in vivo.
Synthesis Methods
The synthesis of ITD-1 involves a series of chemical reactions that require specialized equipment and expertise. The first step involves the preparation of 3-methyl-4-nitrobenzoyl chloride, which is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine to produce ITD-1. The purity and yield of the final product can be improved by using various purification techniques, such as column chromatography and recrystallization.
Scientific Research Applications
ITD-1 has been extensively studied for its potential applications in cancer therapy. The Wnt signaling pathway is known to be dysregulated in various types of cancer, including colon, breast, and lung cancer. By inhibiting this pathway, ITD-1 has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This makes ITD-1 a promising candidate for the development of targeted cancer therapies.
properties
IUPAC Name |
3-methyl-4-nitro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-7(2)12-15-16-13(21-12)14-11(18)9-4-5-10(17(19)20)8(3)6-9/h4-7H,1-3H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFDHOJSOFINRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NN=C(S2)C(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

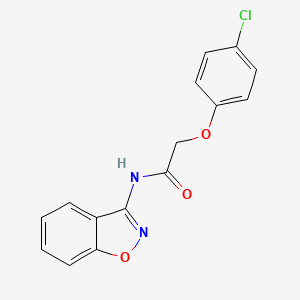
![ethyl 1-[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5830681.png)
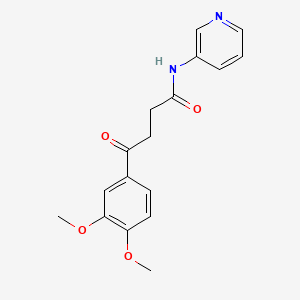
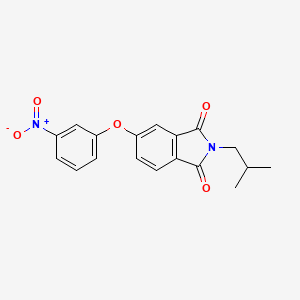
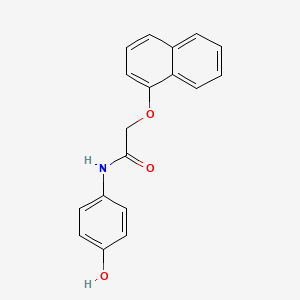
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
![N-(2,5-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5830707.png)
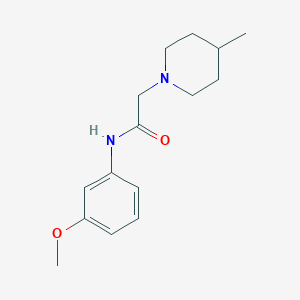
![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)


![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5830762.png)